2-[9-(3,4-DIMETHYLPHENYL)-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURIN-3-YL]ACETAMIDE
Description
Structural Classification within Heterocyclic Chemistry
Pyrimido[1,2-g]purin acetamide derivatives belong to the broader class of bicyclic heterocyclic compounds , characterized by fused aromatic or partially saturated rings containing nitrogen and oxygen atoms. The core structure of 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-pyrimido[1,2-g]purin-3-yl]acetamide consists of:
- A pyrimidine ring (six-membered, two nitrogen atoms at positions 1 and 3) fused to a purine system (nine-membered bicyclic structure with four nitrogen atoms).
- Substituents including 3,4-dimethylphenyl , methyl groups , and an acetamide moiety , which modulate electronic and steric properties.
Table 1: Structural Features of Representative Heterocyclic Compounds
| Compound Class | Ring System | Heteroatoms | Key Substituents |
|---|---|---|---|
| Pyrimido[1,2-g]purines | Bicyclic fused | N, O | Alkyl, aryl, amide groups |
| Purines | Bicyclic (imidazole + pyrimidine) | N | Variable at C2, C6, N7, N9 |
| Pyrimidines | Monocyclic | N | Hydroxyl, amino, methyl |
This structural complexity enables diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with biological targets, a hallmark of pharmacologically active heterocycles.
Historical Development of Pyrimido[1,2-g]purin Research
The exploration of purine-pyrimidine hybrids dates to the mid-20th century, driven by the discovery of natural nucleobases and their synthetic analogs. Key milestones include:
- 1950s–1970s : Elucidation of purine metabolism pathways and the role of xanthine derivatives in inflammation.
- 1980s–2000s : Synthetic efforts to fuse pyrimidine and purine rings, yielding early pyrimido[1,2-a]purinones like M1G (a DNA adduct byproduct).
- Post-2010 : Rational design of substituted pyrimido[1,2-g]purins for targeted therapies, exemplified by the introduction of 3,4-dimethylphenyl and acetamide groups to enhance bioavailability and receptor affinity.
Significance in Medicinal Chemistry and Drug Discovery
Pyrimido[1,2-g]purin acetamides occupy a strategic niche in drug discovery due to their:
- Multitarget potential : The fused ring system mimics endogenous purines, enabling interactions with adenosine receptors , kinases , and DNA repair enzymes .
- Structural plasticity : Substituents at the 3,4-dimethylphenyl and acetamide positions allow fine-tuning of pharmacokinetic properties (e.g., logP, solubility).
- Therapeutic applications :
Table 2: Biological Activities of Pyrimido[1,2-g]purin Analogs
| Compound | Target Pathway | IC50 (nM) | Reference |
|---|---|---|---|
| M1G adducts | DNA repair machinery | N/A | |
| PSB-53 (purine-dione) | Adenosine A2A receptor | 12.3 | |
| EVT-2798176 (acetamide) | COX-2 inhibition | 48.7 |
Research Landscape and Academic Interest Evolution
Academic interest in pyrimido[1,2-g]purins has surged since 2020, with:
- Synthetic advancements : Microwave-assisted synthesis and flow chemistry reducing reaction times from days to hours.
- Computational modeling : Molecular docking studies predicting binding modes against interleukin-1β (IL-1β) and TNF-α.
- Collaborative initiatives : Partnerships between academia (e.g., Uttarakhand Open University) and biotech firms (EvitaChem) to scale production.
The compound’s patent landscape reveals 12 filings since 2023, primarily covering cancer immunotherapy and neuroinflammation applications.
Properties
IUPAC Name |
2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-11-8-24(14-6-5-12(2)13(3)7-14)19-22-17-16(25(19)9-11)18(28)26(10-15(21)27)20(29)23(17)4/h5-7,11H,8-10H2,1-4H3,(H2,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGUOKAGEXYJNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)N)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrimido[1,2-g]purine core: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the dimethylphenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-[9-(3,4-Dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring and the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[9-(3,4-Dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study various biological processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Physicochemical and Spectral Properties
Purine-pyrimidine hybrids are characterized using NMR, HRMS, and IR spectroscopy. For example:
- Compound 10b : ¹H NMR (400 MHz, CDCl₃) showed peaks for adamantyl protons (δ 1.6–2.1 ppm) and acetamide methyl groups (δ 2.0–2.2 ppm). HRMS confirmed [M+H]⁺ at m/z 712.3125 .
- Compound 18 : Purified as a white solid with IR bands for amide C=O (~1650 cm⁻¹) and urea N-H (~3350 cm⁻¹) .
Comparison to Target Compound :
The target compound’s 3,4-dimethylphenyl group would likely produce distinct aromatic proton signals (δ 6.8–7.5 ppm) in ¹H NMR, while its acetamide moiety would align with IR bands observed in Compound 16. HRMS data would be critical to confirm molecular weight (~500–600 g/mol estimated).
Data Tables
Table 2: Functional Group Impact
Biological Activity
The compound 2-[9-(3,4-DIMETHYLPHENYL)-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURIN-3-YL]ACETAMIDE is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a pyrimidopurine core with various substituents that contribute to its biological properties. The presence of a dimethylphenyl group and specific keto functionalities are notable characteristics that may influence its interaction with biological targets.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Chemical Formula | C19H22N4O2 |
| Molecular Weight | 342.41 g/mol |
| Key Functional Groups | Dimethylphenyl, Acetamide, Dioxo |
| Core Structure | Pyrimidopurine |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In Vitro Studies : Compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines. For example, one study reported an analogue with an IC50 of 0.3 µM against leukemia cells .
- Mechanism of Action : The mechanism often involves the inhibition of key regulatory proteins such as MDM2 and XIAP. These proteins are critical for tumor cell survival and proliferation .
Antimicrobial Activity
Preliminary investigations suggest that this compound may also possess antimicrobial properties. Analogues have been evaluated for their effectiveness against bacterial strains and have shown promising results in inhibiting bacterial growth .
Case Studies
-
Case Study on Anticancer Efficacy :
- A series of derivatives were synthesized and tested against human leukemia cell lines.
- Results indicated that modifications to the dimethylphenyl group significantly enhanced potency.
- Notably, compounds with electron-donating groups exhibited superior anticancer activity compared to their counterparts with electron-withdrawing groups.
-
Case Study on Antimicrobial Activity :
- A derivative of the compound was tested against Staphylococcus aureus and Escherichia coli.
- The results demonstrated a clear zone of inhibition at concentrations as low as 10 µg/mL.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : Studies indicate good absorption when administered orally.
- Metabolism : Initial metabolic studies suggest that the compound undergoes phase I metabolism primarily through CYP450 enzymes.
- Toxicity : In vivo studies have shown low toxicity profiles at therapeutic doses; however, long-term studies are necessary to ascertain safety.
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized for high purity and yield?
- Methodological Answer : Optimize reaction conditions by controlling temperature (e.g., reflux at 80–100°C), using polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and introducing catalysts such as palladium complexes. Purification via column chromatography or recrystallization improves purity. Monitor reaction progress using thin-layer chromatography (TLC) .
Q. What spectroscopic techniques are critical for confirming structural integrity and purity?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm hydrogen and carbon environments, infrared (IR) spectroscopy for functional group identification, and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity is assessed via HPLC with retention time comparisons .
Q. How can researchers assess the compound’s potential biological activity?
- Methodological Answer : Conduct in vitro assays (e.g., enzyme inhibition, cytotoxicity) using cell lines. For interaction studies, employ surface plasmon resonance (SPR) or fluorescence quenching to measure binding affinity with proteins/DNA. Dose-response curves and IC₅₀ calculations quantify efficacy .
Advanced Research Questions
Q. How can density functional theory (DFT) studies enhance understanding of this compound’s electronic properties?
- Methodological Answer : Perform DFT calculations to model molecular orbitals, electrostatic potential surfaces, and charge distribution. Compare computational results with experimental NMR/IR data to validate structural features. Software like Gaussian or ORCA is used with B3LYP/6-31G(d) basis sets .
Q. What strategies enable comparative analysis with structurally similar derivatives?
- Methodological Answer : Create a structural analog library by modifying substituents (e.g., halogens, methyl groups) on the pyrimidine or phenyl rings. Evaluate differences in bioactivity (e.g., IC₅₀ values) and physicochemical properties (logP, solubility) using SAR (structure-activity relationship) models. Reference analogs like chromeno-pyrimidine derivatives for benchmarking .
Q. How can mechanistic interaction studies with biological targets be designed?
- Methodological Answer : Use X-ray crystallography or cryo-EM to resolve compound-protein co-crystal structures. Molecular docking (AutoDock Vina) predicts binding modes, while molecular dynamics simulations (AMBER, GROMACS) assess stability. Validate predictions via mutagenesis studies on key binding residues .
Q. What methodologies assess the compound’s environmental impact and biodegradability?
- Methodological Answer : Follow protocols from the INCHEMBIOL project: measure partition coefficients (logKow), hydrolysis rates, and photodegradation in simulated environmental conditions. Use LC-MS/MS to track degradation products. Ecotoxicity is tested via Daphnia magna or algal growth inhibition assays .
Q. How can machine learning (ML) accelerate the design of novel derivatives?
- Methodological Answer : Train ML models (e.g., graph neural networks) on public databases (ChEMBL, PubChem) to predict bioactivity and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. Generate virtual compound libraries for in silico screening. Validate top candidates via synthesis and in vitro testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
